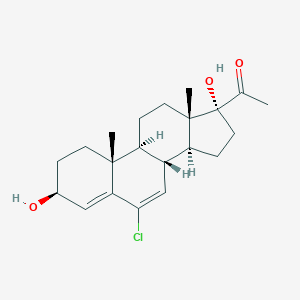

Clogestone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3S,8R,9S,10R,13S,14S,17R)-6-chloro-3,17-dihydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,13-16,24-25H,4-9H2,1-3H3/t13-,14+,15-,16-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTUZRFSDWXDRM-IAGOJMRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173865 | |

| Record name | Clogestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20047-75-0 | |

| Record name | Clogestone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020047750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clogestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOGESTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I88K7V2TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Derivatization of Clogestone

Original Synthetic Pathways and Intermediate Precursors

Clogestone, chemically known as 3β,17α-dihydroxy-6-chloropregna-4,6-diene-20-one, is a synthetic steroid. wikipedia.org While detailed original synthetic pathways for the preparation of this compound itself are not extensively described in the immediately available literature snippets, its structure suggests it is derived from a pregnane-based steroid precursor. The introduction of the 6-chloro group and the Δ⁴,⁶-diene system are key transformations in its synthesis. One reference notes that acetylation affords this compound (referring to a precursor 138 yielding 139, identified as this compound in the context of acetylation to this compound acetate), implying this compound itself can be an intermediate or a precursor to its acetate (B1210297) form. research-solution.com The synthesis of such chlorinated diene steroids typically involves halogenation reactions and dehydrogenation steps on a suitable steroid starting material.

Elucidation of this compound Acetate as a Key Ester Derivative

This compound Acetate stands as a significant ester derivative of this compound. It is specifically the diacetate ester of this compound. wikipedia.orgwikipedia.org Chemically, this compound Acetate is identified as 3β,17α-diacetoxy-6-chloropregna-4,6-diene-20-one. wikipedia.org This indicates that the hydroxyl groups at the C-3 and C-17 positions of the this compound structure are esterified with acetate groups. The molecular formula for this compound Acetate is C₂₅H₃₃ClO₅, with a molecular weight of 448.98 g/mol . wikipedia.orgnih.gov The formation of this compound Acetate from this compound involves acetylation, a common chemical reaction where an acetyl group (CH₃CO) is added to a molecule, typically replacing a hydrogen atom in a hydroxyl group.

Advanced Synthetic Methodologies for Structurally Analogous Steroids

The synthesis of steroids analogous to this compound often employs advanced methodologies to achieve the desired structural modifications, including the introduction of halogen atoms and specific unsaturation patterns, with control over stereochemistry. General approaches in steroid synthesis relevant to the this compound scaffold include the functionalization of the steroid core through reactions such as selective halogenation, oxidation, and the introduction of double bonds via dehydrogenation or elimination reactions. The construction of the characteristic Δ⁴,⁶-diene system and the incorporation of the chlorine atom at C-6 are critical steps that require controlled reaction conditions to ensure the correct regiochemistry and minimize unwanted side reactions. While specific advanced methodologies solely focused on this compound were not detailed, the synthesis of analogous chlorinated diene steroids would involve similar chemical strategies.

Stereochemical Considerations and Their Implications in this compound Scaffold Construction

Stereochemistry plays a fundamental role in the synthesis and structure of steroids, including this compound and its acetate derivative. The steroid skeleton is inherently polycyclic and contains multiple chiral centers, leading to a defined three-dimensional structure. This compound (3β,17α-dihydroxy-6-chloropregna-4,6-diene-20-one) has specific stereochemistry at positions such as C-3 (β-hydroxy) and C-17 (α-hydroxy), in addition to the chiral centers within the ring system. wikipedia.org this compound Acetate, as the diacetate ester, retains this core stereochemistry, with the acetate groups attached with the same β and α orientations at C-3 and C-17, respectively. wikipedia.org this compound is reported to have 7 defined stereocenters. ncats.iofda.gov

Controlling the stereochemical outcome of reactions is paramount in steroid synthesis to ensure the formation of the desired isomer with the correct biological activity (although biological activity is outside the scope, the correct stereochemistry is a chemical requirement). Synthetic strategies must account for the inherent rigidity and conformational preferences of the steroid scaffold. Reactions introducing new functional groups or double bonds must be designed to proceed with high stereoselectivity. For instance, reactions involving the introduction of the 6-chloro group and the formation of the diene system must consider the steric and electronic environment of the steroid nucleus to favor the desired product stereochemistry. The stereochemical configuration is explicitly defined for this compound and this compound Acetate in chemical databases. wikipedia.orgnih.govncats.iofda.gov

Data Tables

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | PubChem CID |

| This compound | C₂₁H₂₉ClO₃ | 364.91 | 20047-75-0 | 20055454 |

| This compound Acetate | C₂₅H₃₃ClO₅ | 448.98 | 3044-32-4 | 20055455 |

Molecular Pharmacology and Receptor Interaction Studies of Clogestone

Progestin Receptor Binding Characterization

Characterizing the interaction of clogestone with the progesterone (B1679170) receptor is fundamental to understanding its progestogenic activity. This involves evaluating its affinity for the receptor and comparing its binding profile to other known progestins.

In Vitro Ligand Affinity and Binding Dynamics

In vitro studies have been conducted to assess the affinity of this compound for the progesterone receptor. Research utilizing a radioreceptor assay with a progestin-binding system from the proestrus rat uterus initially observed that this compound itself had negligible affinity for the progesterone binding system when compared to progesterone. oup.com However, a related compound, the 3-ketone derivative chlormadinone (B195047) acetate (B1210297), showed exceptionally high affinity, approximately equal to that of progesterone. oup.com This suggests that metabolic conversion might play a role in the activity of this compound.

Comparative Receptor Selectivity Profiles of this compound and Related Progestins

The selectivity of a progestin for the progesterone receptor relative to other steroid hormone receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptors (ERs), is crucial for understanding its potential effects and side effect profile. researchgate.net While direct comparative data for this compound's binding affinity across a broad panel of steroid receptors is limited in the provided search results, studies on related progestins offer context. For instance, some synthetic progestins related to 19-nortestosterone, such as norethisterone and d-norgestrel, have shown virtually no binding affinity towards the glucocorticoid receptor. nih.gov In contrast, pregnane-type synthetic progestins like megestrol (B1676162) acetate and medroxyprogesterone (B1676146) acetate have demonstrated considerable binding affinity for the glucocorticoid receptor. nih.gov The observation that this compound itself had negligible affinity for the progesterone receptor in one study oup.com suggests a potentially different selectivity profile compared to highly affine progestins like progesterone or chlormadinone acetate.

Estrogen Receptor Modulatory Activities

Beyond its primary interaction with the progesterone receptor, the potential for this compound to interact with or modulate estrogen receptor activity has been explored. Estrogen receptors, existing as ERα and ERβ subtypes, also regulate gene expression and are involved in various physiological processes. nih.gov

Interference with Estrogen Receptor Ligand Binding in Cellular Models

Information specifically detailing this compound's interference with estrogen receptor ligand binding in cellular models is not extensively available in the provided search results. However, the general mechanism of steroid hormones involves binding to intracellular receptors, which then translocate to the nucleus to influence gene expression. libretexts.org, wikipedia.org Some studies on other compounds investigate their ability to displace tritiated estradiol (B170435) from estrogen receptors to assess interference with ligand binding. nih.gov

Exploration of Downstream Molecular Mechanisms Initiated by Receptor Engagement

Upon binding to their cognate receptors, steroid hormones initiate a cascade of molecular events that ultimately modulate gene expression and cellular function. libretexts.org, nih.gov This typically involves the translocation of the ligand-bound receptor to the nucleus, binding to specific DNA sequences called hormone response elements (HREs), and recruitment of coactivator or corepressor proteins to regulate the transcription of target genes. libretexts.org, nih.gov, nih.gov While specific downstream molecular mechanisms initiated by this compound receptor engagement are not detailed in the provided search results, the general principles of nuclear receptor signaling apply. The binding of a ligand induces a conformational change in the receptor, leading to interactions with coregulators and modulation of chromatin structure, thereby affecting the recruitment and activation of the basal transcription machinery. nih.gov

Preclinical in Vitro and Ex Vivo Pharmacological Investigations of Clogestone

Effects on Cellular Signaling Pathways in Defined Biological Systems

Information specifically detailing the effects of clogestone on cellular signaling pathways in defined biological systems is limited in the available literature. However, as a steroidal progestin, this compound would be expected to interact with steroid receptors, primarily the progesterone (B1679170) receptor, which are ligand-activated transcription factors that modulate gene expression. researchgate.net General mechanisms of progestins involve binding to intracellular steroid receptors, which can influence the transcription of target genes. researchgate.net The differential actions of synthetic progestins are likely influenced by their binding affinity and activity at the progesterone receptor and potentially other steroid receptors such as the glucocorticoid, androgen, and mineralocorticoid receptors. researchgate.net

In Vitro Studies on Target Cell Responses to this compound Exposure

Specific in vitro studies focusing on target cell responses directly to this compound exposure are not extensively documented in the provided search results. Progestins, in general, are known to target cells in the female reproductive tract, mammary gland, hypothalamus, and pituitary. ncats.io These interactions mediate various physiological effects. While this compound was investigated for its contraceptive potential, detailed in vitro studies on its direct effects on specific target cell responses, such as inhibition of ovulation or changes in endometrial tissue, were not found within the scope of this search.

Elucidation of Metabolic Pathways and Transformations in Preclinical Biological Models

The metabolic fate of this compound itself is not explicitly detailed in the provided information. However, studies on this compound acetate (B1210297), a derivative, indicate that it is converted to chlormadinone (B195047) acetate. oup.com This transformation occurs in the presence of enzymes such as wheat germ lipase (B570770) and hydroxysteroid dehydrogenase. oup.com This suggests that metabolic processes involving deacetylation and potentially other enzymatic transformations are relevant to this compound derivatives and likely to this compound itself. General steroid metabolism can involve reduction, hydroxylation, and conjugation, primarily in the liver. ncats.iogoogleapis.com Further detailed studies would be required to fully elucidate the specific metabolic pathways and transformations of this compound in preclinical biological models.

Medicinal Chemistry and Structure Activity Relationship Sar Elucidation for Clogestone

Rational Design and Directed Synthesis of Clogestone Analogs for SAR Profiling

Rational drug design involves using computational and experimental methods to design molecules with desired pharmacological properties. openmedicinalchemistryjournal.comnih.gov Directed synthesis of analogs is a key component of SAR profiling, where modifications are systematically made to a lead compound's structure to understand how these changes affect its biological activity. This approach is fundamental in medicinal chemistry for optimizing potency, selectivity, and other pharmacological characteristics. theswissbay.chmpdkrc.edu.inresearch-solution.com

While specific details on the rational design and directed synthesis of this compound analogs for SAR profiling are not extensively available in the provided search results, the general principles of steroid drug discovery and SAR studies are relevant. Steroids, including progestins like this compound, have a core molecular structure that serves as a backbone for drug development. drugtargetreview.com The synthesis of steroid analogs often involves intricate multi-step procedures, sometimes starting from plant sterols. theswissbay.chresearch-solution.com The process of creating collections of new steroid compounds has been significantly reduced in time and cost by newer synthetic techniques, allowing for easier investigation of their medicinal properties. drugtargetreview.com

SAR studies in steroid chemistry typically involve modifying functional groups, altering ring structures, or changing stereochemistry to probe the interactions with target receptors. For example, studies on 19-norprogesterone, a close analog of progesterone (B1679170) lacking a C19 methyl group, revealed significantly higher progestogenic activity compared to progesterone, highlighting the importance of this structural feature. iiab.me Similarly, the presence and position of substituents like chlorine atoms and hydroxyl or acetoxy groups on the pregnadiene core of this compound and its acetate (B1210297) are expected to influence their binding affinity and functional activity at progesterone receptors.

Identification of Key Structural Determinants for Modulating Receptor Binding and Functional Efficacy

The functional efficacy of a steroid, including this compound, is closely linked to its ability to bind to specific receptors, primarily the progesterone receptor (PR) in the case of progestins. ontosight.airesearchgate.net The binding affinity and the subsequent conformational changes induced in the receptor determine the downstream biological effects. researchgate.net

Although detailed research findings specifically on this compound's SAR are limited in the provided text, the importance of specific structural features in steroid-receptor interactions is a well-established principle in medicinal chemistry. For instance, modifications to the steroid core, such as the presence of a chlorine atom at the 6-position in this compound, or the esterification of hydroxyl groups, as seen in this compound acetate, are structural determinants that can significantly modulate receptor binding and functional efficacy. wikipedia.orgwikipedia.orgontosight.ai

General steroid SAR principles indicate that the presence and orientation of hydroxyl groups, ketone functionalities, and halogen substitutions influence binding to nuclear receptors like PR, androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). researchgate.net The differential binding affinities and activities of related steroids at these receptors contribute to their distinct pharmacological profiles. researchgate.net For example, some progestins can exhibit off-target binding to AR and GR, leading to potential side effects. researchgate.net Understanding these interactions through SAR studies is crucial for designing analogs with improved selectivity and reduced unwanted activities.

Application of Advanced Computational Approaches in this compound Analog Design and Optimization

Computational approaches play a significant role in modern drug discovery and design, including the optimization of lead compounds and the design of novel analogs. openmedicinalchemistryjournal.comnih.govmdpi.com Techniques such as molecular docking, quantitative structure-activity relationships (QSAR), molecular dynamics simulations, and virtual screening are widely used to predict ligand-receptor interactions, estimate binding affinities, and design molecules with desired properties. openmedicinalchemistryjournal.commdpi.comscielo.org.mx

While specific applications of these advanced computational approaches to this compound analog design are not detailed in the search results, the general utility of these methods in steroid drug discovery is evident. Computational methods can help in:

Predicting binding modes: Molecular docking can predict how this compound and its analogs might fit into the binding site of the progesterone receptor, identifying key interactions. openmedicinalchemistryjournal.com

Estimating binding affinity: Scoring functions in docking and other computational methods can provide an estimate of the strength of the interaction between the ligand and the receptor. openmedicinalchemistryjournal.com

Developing QSAR models: By correlating structural features of this compound analogs with their observed biological activity (e.g., receptor binding affinity or functional response), QSAR models can be built to predict the activity of new, unsynthesized compounds. openmedicinalchemistryjournal.comfrontiersin.org

Virtual screening: Large libraries of potential this compound analogs can be screened computationally to identify promising candidates for synthesis and testing. openmedicinalchemistryjournal.comscielo.org.mx

Analyzing receptor dynamics: Molecular dynamics simulations can provide insights into the conformational changes of the progesterone receptor upon binding of this compound or its analogs, which is important for understanding functional efficacy. openmedicinalchemistryjournal.comfrontiersin.org

The increasing availability of computational power and the development of sophisticated algorithms, including those based on artificial intelligence, are further enhancing the application of these methods in drug design. mdpi.comfrontiersin.org

Strategic Insights Derived from this compound's Development for Broader Steroid Drug Discovery

The development of this compound, despite not leading to a marketed drug, likely provided valuable strategic insights for broader steroid drug discovery efforts. The process of synthesizing and evaluating this compound and its acetate would have contributed to the understanding of how specific structural modifications to the pregnane (B1235032) core influence progestogenic activity and potentially interactions with other steroid receptors. wikipedia.orgwikipedia.orgontosight.ai

Key strategic insights derived from such development programs in the steroid field generally include:

Importance of specific substituents and their positions: The impact of halogenation (e.g., chlorine at C6), unsaturation (e.g., the Δ4,6-diene system), and functional groups (e.g., hydroxyl or acetate at C3 and C17) on receptor binding and activity. wikipedia.orgwikipedia.orgontosight.aiiiab.me

Understanding receptor selectivity: Investigating the binding profile of this compound and its analogs across the nuclear receptor family (PR, AR, GR, MR) would provide insights into achieving selectivity, a critical aspect for minimizing off-target side effects. researchgate.net

Metabolic considerations: The fact that this compound acetate produces chlormadinone (B195047) acetate as an active metabolite highlights the importance of understanding metabolic pathways in steroid drug design and the potential use of prodrug strategies. wikipedia.org

Challenges in translating preclinical findings to clinical success: The fact that this compound and its acetate were not marketed underscores the challenges inherent in drug development, even for compounds showing initial promise. wikipedia.orgwikipedia.orgtheswissbay.chresearch-solution.com Factors beyond efficacy, such as pharmacokinetics, safety profile, and manufacturing feasibility, play crucial roles in determining the success of a drug candidate. theswissbay.chresearch-solution.comfrontiersin.org

Evolution of synthetic methodologies: The need to synthesize various steroid analogs for SAR studies drives the development of new and more efficient synthetic routes. theswissbay.chdrugtargetreview.com

The experience gained from the development of compounds like this compound contributes to the cumulative knowledge base in steroid medicinal chemistry, informing the rational design and optimization of subsequent steroid drug candidates for various therapeutic areas. theswissbay.chdrugtargetreview.comtechnologynetworks.comnih.gov

Analytical and Bioanalytical Methodologies in Clogestone Research

Development and Validation of Radioreceptor Assays for Synthetic Progestin Quantification

Radioreceptor assays (RRAs) have been employed for the quantitative determination of synthetic progestins, including clogestone acetate (B1210297), in biological samples such as serum medkoo.comoup.comnih.govoup.com. A practical RRA method was developed for measuring nanogram quantities of this compound acetate (AY-11440) in serum oup.comnih.govoup.com. This method involves the conversion of this compound acetate to chlormadinone (B195047) acetate, its active metabolite, using enzymes like wheat germ lipase (B570770) and hydroxysteroid dehydrogenase oup.comnih.govoup.com. The resulting ketonic steroid is then incubated with rat uterine cytosol and 3H-progesterone oup.comnih.govoup.com. The concentration of this compound acetate is subsequently estimated by comparing the binding inhibition to a standard curve generated using known amounts of chlormadinone acetate oup.comnih.govoup.com.

This RRA method was statistically validated and utilized for the estimation of serum this compound acetate levels in humans and dogs following oral administration oup.comnih.govoup.com. The RRA approach offered practical advantages over techniques like radioimmunoassay (RIA) during the developmental stages oup.comnih.govoup.com. This method was noted as one of the first instances of a quantitative assay for a progestin utilizing a tissue receptor approach oup.comnih.govoup.com.

Application of Advanced Chromatographic and Spectrometric Approaches for this compound and Metabolite Analysis in Biological Matrices

Chromatographic and spectrometric techniques play a crucial role in the analysis of this compound and its metabolites in biological matrices. While specific detailed applications for this compound itself in biological matrices beyond the RRA requiring enzymatic conversion are not extensively detailed in the provided search results, the general applicability of these methods to steroids and progestins is well-established.

Liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful hyphenated techniques widely used for the quantitative analysis of drugs and their metabolites in biological fluids due to their high sensitivity and selectivity google.comnih.gov. These methods are valuable for pharmacokinetic studies and metabolite identification nih.gov. LC-MS/MS, for example, has been used for the simultaneous detection and quantification of other steroids and their metabolites in biological samples nih.gov.

Chromatographic separation approaches, including the choice of column packing materials, column length, and mobile phase, are critical for effective analysis nih.gov. Various ionization techniques and acquisition modes, such as selected ion monitoring (SIM) and multiple reaction monitoring (MRM), are employed in LC-MS/MS for targeted analysis nih.gov.

While direct detailed findings on the application of LC-MS or GC-MS specifically for this compound and its metabolites in biological matrices were not prominently found, related studies on other progestins and steroids highlight the potential of these techniques nih.govuksh.deresearchgate.netmdpi.com. For instance, gas chromatography-mass spectrometry has been used to analyze metabolites in human breast milk uksh.de. Ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) has been applied to profile serum metabolomes in studies involving hormonal contraceptives mdpi.com.

Methodologies for Assessing Compound Purity and Structural Integrity in Research Preparations

Ensuring the purity and structural integrity of this compound in research preparations is paramount for obtaining reliable experimental results. While specific detailed methodologies for this compound were not extensively described, general techniques used for assessing the purity of chemical compounds, particularly steroids, are applicable.

Methods for assessing compound purity commonly include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques can separate impurities from the target compound based on their differential interactions with a stationary phase. Purity is often determined by the peak area percentage of the main compound in the chromatogram.

Spectrometric methods, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for confirming the structural integrity of this compound google.com. MS can provide information about the molecular weight and fragmentation pattern, helping to identify the compound and detect the presence of impurities with different masses. NMR spectroscopy provides detailed information about the chemical structure, confirming the arrangement of atoms and functional groups.

Other techniques mentioned in the context of assessing purity and analyzing compounds include polyacrylamide gel electrophoresis, column chromatography, and optical density measurements, although these may be more relevant depending on the specific nature of the research preparation google.com. For synthetic steroids like this compound, methods like HPLC with UV detection or LC-MS would be standard for purity assessment and structural confirmation. Certificates of Analysis often accompany research preparations, providing data on purity determined by validated methods medkoo.commedkoo.com. Purity is typically expected to be high, often greater than 98% for research-grade materials medkoo.commedkoo.com.

Future Directions and Emerging Research Perspectives for Clogestone

Exploration of Novel Biological Targets Beyond Classical Steroid Receptors

While clogestone was initially studied for its activity at classical progesterone (B1679170) receptors, future research could explore its potential interactions with other nuclear receptors or entirely different classes of proteins. Steroid scaffolds can exhibit polypharmacology, interacting with multiple targets beyond their primary ones. Investigating these off-target interactions, or identifying novel high-affinity binding sites, could reveal new therapeutic possibilities or provide insights into biological pathways. For instance, research into other progestogens or steroids has sometimes uncovered interactions with targets such as enzymes involved in steroid metabolism or signaling pathways not directly mediated by classical steroid receptors. Identifying novel biological targets for this compound could involve high-throughput screening against diverse protein libraries or utilizing computational approaches to predict potential binding partners based on its chemical structure.

Potential for this compound Scaffold in the Design of Novel Chemical Probes

Chemical probes are selective small-molecule modulators used to investigate protein function in biological systems. nih.gov The this compound scaffold, with its defined structure and potential for chemical modification, could serve as a basis for developing novel chemical probes. nih.gov Such probes could be designed to selectively interact with specific steroid receptors or, if novel targets are identified (as discussed in Section 7.1), with those new targets. Developing this compound-based chemical probes would involve synthesizing derivatives with appended tags (e.g., biotin (B1667282) or fluorophores) to facilitate target identification and validation studies. drughunter.com These probes could be invaluable tools for dissecting the roles of their targets in various cellular processes and disease states, complementing genetic approaches. nih.gov The development of high-quality chemical probes is a critical aspect of modern chemical biology and drug discovery efforts. nih.govchemicalprobes.org

Integration of this compound-Related Research into Advanced Drug Target Identification Strategies

Research involving this compound, particularly studies identifying novel biological interactions or developing chemical probes, can be integrated into advanced drug target identification strategies. discoveryontarget.comnih.gov Modern target identification approaches utilize innovative strategies such as chemoproteomics, functional genomics, and phenotypic assays. discoveryontarget.com By using this compound or its derivatives in such screens, researchers could identify proteins or pathways modulated by the compound. For example, activity-based proteome profiling (ABPP) using a modified this compound probe could help identify enzymes that interact with the steroid scaffold. drughunter.com Integrating this compound research into these strategies could contribute to the discovery of new druggable targets, potentially in areas beyond its original application as a contraceptive. This aligns with the broader goal of identifying and validating novel drug targets for various diseases. discoveryontarget.com

Innovations in Stereoselective Synthetic Chemistry Applied to this compound-like Structures

The synthesis of complex steroidal structures like this compound often involves intricate stereoselective chemical transformations to ensure the correct three-dimensional arrangement of atoms, which is crucial for biological activity. researchgate.netmdpi.com Future research could focus on developing novel and more efficient stereoselective synthetic routes to this compound and its analogs. Innovations in this area might include the application of new catalytic methods, organocatalysis, or biocatalysis to control the stereochemistry of key steps. researchgate.net Exploring novel synthetic strategies could lead to more cost-effective and environmentally friendly production methods and facilitate the creation of diverse libraries of this compound-like compounds for biological screening. Research in stereoselective synthesis is continuously evolving, with new methodologies being developed to access complex molecular architectures with high precision. researchgate.netmdpi.com

Q & A

Q. What ethical frameworks apply when designing clinical trials for this compound in vulnerable populations (e.g., postmenopausal women)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.